2-(2,5-Difluorophenyl)-2-(methylamino)ethanol
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Overview
Description
2-(2,5-Difluorophenyl)-2-(methylamino)ethanol is an organic compound characterized by the presence of a difluorophenyl group and a methylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and methylamine.
Reaction with Ethylene Oxide: The 2,5-difluorobenzene is reacted with ethylene oxide in the presence of a catalyst to form 2-(2,5-difluorophenyl)ethanol.
Amination: The resulting 2-(2,5-difluorophenyl)ethanol is then subjected to amination with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and optimized catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2,5-difluorophenyl)acetaldehyde or 2-(2,5-difluorophenyl)acetone.
Reduction: Formation of 2-(2,5-difluorophenyl)ethanol or 2-(2,5-difluorophenyl)methylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)-2-(methylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and receptor interactions.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-2-(methylamino)ethanol: Similar structure but with different fluorine substitution pattern.
2-(2,5-Dichlorophenyl)-2-(methylamino)ethanol: Chlorine atoms instead of fluorine atoms.
2-(2,5-Difluorophenyl)-2-(ethylamino)ethanol: Ethylamino group instead of methylamino group.
Uniqueness
2-(2,5-Difluorophenyl)-2-(methylamino)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
NCAAMLXJLMJCLU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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